Pentyl anthranilate
Description
Pentyl anthranilate is an organic compound belonging to the class of esters. It is derived from anthranilic acid and pentanol. This compound is known for its pleasant fragrance and is often used in the formulation of perfumes and flavoring agents. Its chemical structure consists of a benzene ring substituted with an amino group and a carboxylate ester group.
Properties
IUPAC Name |
pentyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-6-9-15-12(14)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKCYPSMCQDSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184189 | |
| Record name | Pentyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30100-15-3 | |
| Record name | Pentyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30100-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030100153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30100-15-3 | |
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| Record name | Pentyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PENTYL ANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFQ1HHK2EN | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl anthranilate can be synthesized through the esterification of anthranilic acid with pentanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of anthranilic acid with pentanol in the presence of an acid catalyst. The reaction mixture is heated and stirred to promote the formation of the ester. The product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Hydrolysis Reactions
Pentyl anthranilate undergoes acid- or base-catalyzed hydrolysis to regenerate anthranilic acid and 1-pentanol. While direct data for this compound hydrolysis is limited, analogous methyl anthranilate hydrolysis occurs under the following conditions :
General Hydrolysis Pathway :
Expected Conditions :
-
Acidic Hydrolysis : HCl (6M), reflux (~100°C), 6–12 hours.
-
Basic Hydrolysis : NaOH (2M), 70–80°C, 4–8 hours.
Schiff Base Formation
The aromatic amine group in this compound reacts with aldehydes to form Schiff bases, analogous to methyl anthranilate . For example, reacting with ethyl vanillin :
Reaction Mechanism :
Optimized Parameters (Inferred from Methyl Anthranilate) :
| Parameter | Value |
|---|---|
| Temperature | 90–150°C |
| Pressure | 3–100 mm/Hg (vacuum) |
| Mole Ratio (Aldehyde:Ester) | 1:1 to 1.25:1 |
| Reaction Time | 3–15 hours |
| Key Byproduct | 2-Cyanobenzoic acid (traces) |
Schiff bases derived from anthranilates are valued in perfumery and coordination chemistry due to their stability and aromaticity.
Ester Interchange (Transesterification)
This compound can participate in transesterification with higher alcohols (e.g., benzyl alcohol) under acidic or enzymatic catalysis. For instance:
Typical Conditions :
-
Catalyst: H₂SO₄ (0.5–1 mol%) or lipase enzymes (e.g., CAL-B).
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Temperature: 60–80°C.
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Solvent: Toluene or solvent-free systems.
Microbial Modification
While not directly studied for this compound, engineered E. coli and Corynebacterium glutamicum strains have produced methyl anthranilate via a plant-derived metabolic pathway . This suggests potential for biocatalytic routes to modify this compound by:
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Enzymatic methylation : Using SAM-dependent methyltransferases.
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Fermentative esterification : Coupling anthranilic acid with pentanol.
Key Challenges :
-
Toxicity of intermediates (e.g., anthranilic acid).
-
Cofactor (SAM) availability.
Scientific Research Applications
Pharmaceutical Applications
Pentyl anthranilate exhibits a range of pharmacological activities that make it a candidate for drug development. Research indicates that derivatives of anthranilic acid, including this compound, possess various therapeutic properties:
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, making it a potential treatment for conditions like arthritis and other inflammatory diseases .
- Neuroprotective Properties : Research has demonstrated that certain anthranilate derivatives can protect against glutamate-induced excitotoxicity in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Antidepressant and Anticonvulsant Effects : Animal studies indicate that this compound may have antidepressant and anticonvulsant properties, positioning it as a candidate for treating mood disorders and epilepsy .
Agricultural Applications
In agriculture, this compound has been explored for its role as a natural pesticide and repellent:
- Bird Repellent : Research indicates that this compound can effectively deter birds from crops without harming them. This application is particularly valuable in protecting fruit crops from avian damage .
- Crop Protection : As a bioactive compound, this compound can be utilized in developing eco-friendly pesticides that reduce reliance on synthetic chemicals .
Food Science Applications
This compound is also recognized for its flavoring properties in food science:
- Flavoring Agent : It is used as a flavor enhancer in various food products due to its pleasant aroma and taste profile. Regulatory bodies have assessed its safety for consumption, confirming its suitability as a food additive .
- Natural Extracts : The compound is found naturally in certain fruits and plants, contributing to their flavor profiles and potentially offering health benefits through natural consumption .
Table 1: Pharmacological Activities of this compound
Table 2: Agricultural Applications
| Application Type | Description | Reference |
|---|---|---|
| Bird Repellent | Deters birds from crops | |
| Eco-friendly Pesticide | Reduces reliance on synthetic chemicals |
Table 3: Food Science Applications
| Application Type | Description | Reference |
|---|---|---|
| Flavoring Agent | Used to enhance flavor in food products | |
| Natural Extracts | Found in fruits contributing to flavor profiles |
Case Studies
- Neuroprotective Study : A recent study investigated the effects of this compound on glutamate release in neuronal cells. Results indicated significant neuroprotection against excitotoxicity, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
- Agricultural Field Trials : Field trials demonstrated the effectiveness of this compound as a bird repellent in fruit orchards, resulting in reduced crop damage compared to untreated areas. This supports its use as an eco-friendly alternative to chemical repellents .
- Flavoring Efficacy Assessment : An assessment conducted by the European Food Safety Authority (EFSA) confirmed the safety of using this compound as a flavoring agent in animal feed, paving the way for broader applications in food products .
Mechanism of Action
The mechanism of action of pentyl anthranilate involves its interaction with olfactory receptors, leading to the perception of its pleasant fragrance. In biological systems, it may exert its effects through interactions with cellular membranes and proteins, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl anthranilate: Known for its grape-like odor, used in flavoring and perfumes.
Ethyl anthranilate: Has a fruity fragrance, used in the formulation of various fragrances and flavoring agents.
Pentyl anthranilate stands out due to its distinct fragrance and its applications in both the fragrance and flavor industries.
Biological Activity
Pentyl anthranilate, a derivative of anthranilic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer effects, supported by relevant studies and data tables.
Chemical Structure and Properties
This compound is an ester formed from anthranilic acid and pentanol. Its molecular formula is , and it is characterized by the presence of an amino group and a carboxylic acid moiety, which contribute to its biological activity.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Various studies have shown that anthranilate derivatives can inhibit the growth of several pathogenic microorganisms.
- Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Candida albicans | 25 | |
| Escherichia coli | 20 | |
| Staphylococcus aureus | 22 |
These results indicate that this compound possesses promising potential as an antimicrobial agent, particularly against fungal pathogens like C. albicans.
2. Antioxidant Activity
This compound exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. The compound has been evaluated using various in vitro assays:
- Table 2: Antioxidant Activity Assays
These findings suggest that this compound can effectively scavenge free radicals, thereby contributing to its potential health benefits.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. It has been shown to inhibit the proliferation of various cancer cell lines:
- Table 3: Anticancer Activity of this compound
The data indicate that this compound may serve as a lead compound for the development of novel anticancer therapies.
Case Studies and Research Findings
Several case studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on various strains of bacteria and fungi revealed that this compound exhibited a broad spectrum of antimicrobial activity, particularly against C. albicans and E. coli. The study emphasized the compound's potential as a natural preservative in food products.
- Antioxidant Mechanisms : Research focusing on the antioxidant mechanisms showed that this compound can enhance the body's defense against oxidative stress by upregulating endogenous antioxidant enzymes.
- Anticancer Studies : A recent investigation into the effects of this compound on MOLT-3 cells demonstrated significant cytotoxicity, prompting further exploration into its mechanism of action, which may involve apoptosis induction and cell cycle arrest.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
